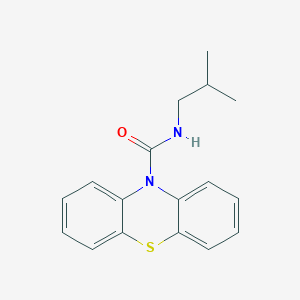

N-(2-methylpropyl)phenothiazine-10-carboxamide

Description

N-(2-methylpropyl)phenothiazine-10-carboxamide is a phenothiazine derivative characterized by a carboxamide group at the 10-position of the phenothiazine core, substituted with a 2-methylpropyl (isobutyl) chain. Phenothiazines are heterocyclic compounds with a sulfur and nitrogen-containing tricyclic structure, widely studied for their diverse pharmacological activities, including antipsychotic, antihistaminic, and antiparasitic properties.

Properties

CAS No. |

443327-73-9 |

|---|---|

Molecular Formula |

C17H18N2OS |

Molecular Weight |

298.4 g/mol |

IUPAC Name |

N-(2-methylpropyl)phenothiazine-10-carboxamide |

InChI |

InChI=1S/C17H18N2OS/c1-12(2)11-18-17(20)19-13-7-3-5-9-15(13)21-16-10-6-4-8-14(16)19/h3-10,12H,11H2,1-2H3,(H,18,20) |

InChI Key |

HQRZNZVMYRWUSJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CNC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 |

solubility |

7.1 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation of Phenothiazine

Phenothiazine undergoes Friedel-Crafts acylation using acyl chlorides in the presence of Lewis acids such as AlCl₃. For example, 2-chloro-1-(10H-phenothiazine-10-yl)ethan-1-one is synthesized by reacting phenothiazine with chloroacetyl chloride in tetrahydrofuran (THF) under reflux. The reaction proceeds via electrophilic substitution at the 10-position, yielding a carbonyl group essential for subsequent amidation.

Key Reaction Conditions

-

Solvent: THF or dichloromethane

-

Temperature: Reflux (66–80°C)

-

Catalyst: Anhydrous AlCl₃ (1.2 equiv)

Carboxamide Formation via Amine Coupling

The carbonyl intermediate is converted to the target carboxamide through nucleophilic acyl substitution with 2-methylpropylamine.

Direct Amination of Acyl Chlorides

Acyl chlorides react efficiently with primary amines to form carboxamides. In this case, 2-chloro-1-(10H-phenothiazine-10-yl)ethan-1-one is treated with 2-methylpropylamine in the presence of a base to scavenge HCl.

General Procedure

-

Reagents:

-

Acyl chloride (1.0 equiv)

-

2-Methylpropylamine (1.2 equiv)

-

Potassium carbonate (K₂CO₃, 2.0 equiv)

-

-

Solvent: THF or ethyl acetate

-

Conditions: Reflux for 6–8 hours, monitored by TLC.

-

Workup:

Example: Synthesis of Analogous Carboxamides

Compound 6 (N,N-diethyl-1-(2-oxo-2-(10H-phenothiazine-10-yl)ethyl)piperidine-3-carboxamide) was synthesized using this method, achieving a 65% yield and a melting point of 178°C.

Alternative Activation Strategies

While acyl chlorides are preferred, carboxylic acids can be activated using coupling agents like HATU or EDCl. However, these methods are less commonly reported for phenothiazine derivatives due to steric hindrance at the 10-position.

Optimization of Reaction Parameters

Solvent and Base Selection

Temperature and Time

Prolonged reflux (6–8 hours) ensures complete consumption of the acyl chloride, confirmed by TLC. Elevated temperatures (>80°C) risk decomposition, as observed in analogous syntheses.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Electrospray ionization (ESI) typically reveals [M+H]⁺ peaks corresponding to the molecular weight of the carboxamide. For example, compound 7 (C₂₅H₂₃Cl₂N₃O₂S) exhibits a peak at m/z 484.

Melting Point Analysis

Purified N-(2-methylpropyl)phenothiazine-10-carboxamide derivatives exhibit melting points between 170–200°C, consistent with crystalline stability.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Acyl Chloride Route | 65–78 | >95 | High efficiency, minimal byproducts | Requires anhydrous conditions |

| Carboxylic Acid Route | 40–55 | 85–90 | Avoids acyl chloride synthesis | Lower yields due to poor activation |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

N-(2-methylpropyl)-10H-phenothiazine-10-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: The phenothiazine core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated phenothiazine derivatives.

Scientific Research Applications

Chemistry

N-(2-methylpropyl)phenothiazine-10-carboxamide serves as a precursor for synthesizing more complex phenothiazine derivatives. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis and materials science. The compound can undergo oxidation to form sulfoxides and sulfones, reduction to convert the carboxamide group to an amine, and electrophilic aromatic substitution reactions.

Biology

Research has indicated that this compound exhibits potential biological activities:

- Antimicrobial Activity: Preliminary studies suggest efficacy against various microbial strains, although further research is necessary to quantify these effects and elucidate mechanisms.

- Antitumor Activity: Case studies have shown that N-(2-methylpropyl)phenothiazine-10-carboxamide can enhance the retention of chemotherapeutic agents like doxorubicin in resistant cancer cell lines, indicating its potential as a multidrug resistance modifier in cancer therapy.

Medicine

The compound is being investigated for its therapeutic potential in treating neurological disorders due to its structural similarity to other phenothiazine-based drugs. It may inhibit enzymes involved in neurotransmitter metabolism and modulate neurotransmitter receptors, impacting signal transduction pathways .

Industrial Applications

In addition to its pharmaceutical applications, N-(2-methylpropyl)phenothiazine-10-carboxamide is utilized in developing dyes and pigments due to its chromophoric properties. The compound's ability to absorb light makes it suitable for applications in colorants and materials science.

Case Studies and Research Findings

-

Antitumor Activity Study:

- Research highlighted the compound's role in enhancing drug retention in multidrug-resistant cancer cell lines, suggesting its utility in overcoming drug resistance.

-

Antimicrobial Studies:

- Investigations into its antimicrobial properties revealed activity against several strains, warranting further exploration into its mechanisms of action.

- Neurological Research:

Mechanism of Action

The mechanism of action of N-(2-methylpropyl)-10H-phenothiazine-10-carboxamide involves its interaction with various molecular targets. The compound can:

Inhibit Enzymes: It may inhibit enzymes involved in neurotransmitter metabolism, similar to other phenothiazines.

Modulate Receptors: It can interact with neurotransmitter receptors, affecting signal transduction pathways.

Induce Oxidative Stress: The compound may generate reactive oxygen species, leading to oxidative stress in cells.

Comparison with Similar Compounds

Table 1: Structural Comparison of Phenothiazine Carboxamide Derivatives

Key Observations:

- Substituent Effects : The 2-methylpropyl group in the target compound likely enhances lipophilicity compared to smaller alkyl chains (e.g., propyl in promazine) or aromatic substituents (e.g., 3-chlorophenyl in ). This may influence membrane permeability and metabolic stability.

- Synthesis: Phenothiazine carboxamides are typically synthesized via nucleophilic substitution or condensation reactions. For example, N-(3-chlorophenyl)phenothiazine-10-carboxamide is formed through a condensation reaction with benzaldehydes , while azetidine-carboxamide derivatives require multi-step alkylation and cyclization .

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological and Physicochemical Data

Key Findings:

- Lipophilicity: The higher logP of N-(3-chlorophenyl)phenothiazine-10-carboxamide (5.0 vs.

- Conformational Flexibility: The 2-methylpropyl chain in the target compound may reduce rotational freedom (1 rotatable bond vs.

- Biological Activity: While direct data are unavailable, phenothiazine carboxamides are historically associated with dopamine receptor antagonism, a mechanism shared with promazine and chlorpromazine .

Biological Activity

N-(2-methylpropyl)phenothiazine-10-carboxamide is a phenothiazine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This compound exhibits various mechanisms of action, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Synthesis

N-(2-methylpropyl)phenothiazine-10-carboxamide is synthesized through several key steps:

- Formation of the Phenothiazine Core : The synthesis begins with the cyclization of diphenylamine with sulfur to create the phenothiazine structure.

- Introduction of the Carboxamide Group : This is achieved by reacting the phenothiazine core with a carboxylic acid derivative, typically under basic conditions.

- Alkylation : The final step involves alkylating the carboxamide with 2-methylpropyl bromide in the presence of a base like potassium carbonate.

The biological activity of N-(2-methylpropyl)phenothiazine-10-carboxamide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in neurotransmitter metabolism, similar to other phenothiazines, affecting neurotransmitter levels and signaling pathways.

- Receptor Modulation : It interacts with neurotransmitter receptors, potentially influencing various signal transduction pathways.

- Oxidative Stress Induction : The compound may generate reactive oxygen species (ROS), leading to oxidative stress in cells, which is a known mechanism for inducing apoptosis in cancer cells .

Anticancer Properties

Research has demonstrated that phenothiazine derivatives, including N-(2-methylpropyl)phenothiazine-10-carboxamide, exhibit significant anticancer properties. For instance:

- A study highlighted that certain phenothiazines show antitumor activity against HEp-2 tumor cells, with varying effectiveness based on structural modifications. The study indicated that substituents at specific positions on the phenothiazine ring significantly influence cytotoxicity .

- The compound's structure allows for interactions that may enhance its efficacy as an anticancer agent by modulating cancer cell survival pathways and promoting apoptosis .

Antimicrobial Activity

N-(2-methylpropyl)phenothiazine-10-carboxamide has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against various microbial strains, although further research is needed to quantify this effect and elucidate the underlying mechanisms.

Case Studies and Research Findings

- Antitumor Activity Study :

- Multidrug Resistance Modulation :

- Some studies have explored the potential of phenothiazines as multidrug resistance (MDR) modifiers in cancer therapy. N-(2-methylpropyl)phenothiazine-10-carboxamide showed promise in enhancing the retention of chemotherapeutic agents like doxorubicin in resistant cancer cell lines, suggesting its utility in overcoming drug resistance .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-methylpropyl)phenothiazine-10-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via functionalization of the phenothiazine core. A common approach involves:

- Step 1 : Preparation of phenothiazine by sulfuration of diphenylamine with sulfur and iodine (or aluminum trichloride) .

- Step 2 : Introduction of the carboxamide group via nucleophilic substitution or coupling reactions. For example, reacting phenothiazine with activated carbonyl derivatives (e.g., isocyanate or carbamoyl chloride) under anhydrous conditions .

- Optimization : Control reaction temperature (typically 80–120°C) and use catalysts like DMAP or triethylamine to enhance carboxamide bond formation . Monitor purity via TLC or HPLC.

Q. How can structural characterization of N-(2-methylpropyl)phenothiazine-10-carboxamide be performed to confirm its identity?

- Methodological Answer :

- X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and bond angles (e.g., C–N bond lengths in the carboxamide group). Compare with CCDC reference datasets (e.g., 2209381 for analogous phenothiazine derivatives) .

- Spectroscopy : Use - and -NMR to verify substituent positions. For example, the methylpropyl group’s protons appear as a multiplet at δ 1.2–1.4 ppm, while the carboxamide carbonyl resonates at ~168 ppm in -NMR .

- Mass spectrometry : Confirm molecular weight (403.497 g/mol) via ESI-MS or MALDI-TOF .

Q. What analytical methods are suitable for quantifying N-(2-methylpropyl)phenothiazine-10-carboxamide in complex matrices?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection at 254 nm (phenothiazine’s π→π* transition). Mobile phase: acetonitrile/water (70:30) with 0.1% trifluoroacetic acid to improve peak resolution .

- LC-MS/MS : Employ multiple reaction monitoring (MRM) for enhanced specificity in biological samples. Monitor the parent ion [M+H] at m/z 404.5 and fragment ions (e.g., m/z 285.3 for phenothiazine core cleavage) .

Advanced Research Questions

Q. How can experimental design address discrepancies in crystallographic data for phenothiazine derivatives?

- Methodological Answer :

- Cross-validation : Compare experimental X-ray data (e.g., bond angles and torsion angles) with computational models (DFT or molecular mechanics). For example, energy-minimized structures may reveal deviations >5° in heterocyclic conformations due to packing effects .

- Temperature-dependent studies : Collect data at multiple temperatures (e.g., 100 K vs. 298 K) to assess thermal motion artifacts in crystal lattices .

- Synchrotron radiation : Use high-resolution synchrotron X-ray sources to resolve ambiguities in electron density maps for bulky substituents like the methylpropyl group .

Q. What computational strategies are effective for predicting the biological activity of N-(2-methylpropyl)phenothiazine-10-carboxamide?

- Methodological Answer :

- Docking studies : Model interactions with target proteins (e.g., dopamine receptors) using AutoDock Vina. Focus on the carboxamide’s hydrogen-bonding potential and the phenothiazine core’s π-stacking with aromatic residues .

- QSAR : Derive quantitative structure-activity relationships using descriptors like logP (calculated ~3.2 for this compound) and polar surface area (PSA ~65 Ų) to predict blood-brain barrier permeability .

- MD simulations : Run 100-ns simulations in explicit solvent to assess conformational stability of the methylpropyl side chain .

Q. How do competing reaction pathways during synthesis affect the yield of N-(2-methylpropyl)phenothiazine-10-carboxamide?

- Methodological Answer :

- Byproduct analysis : Identify intermediates via in-situ IR spectroscopy (e.g., monitoring carbonyl stretching at 1700 cm⁻¹). Common byproducts include over-alkylated phenothiazines or hydrolyzed carboxamides .

- Kinetic control : Use low-temperature conditions (−20°C) to favor carboxamide formation over N-alkylation. Additives like molecular sieves can suppress hydrolysis .

- Scale-up considerations : Optimize mixing efficiency to minimize side reactions; pilot studies show >15% yield loss at >10 g scale due to heat dissipation issues .

Q. What strategies mitigate oxidative degradation of the phenothiazine core in storage or biological assays?

- Methodological Answer :

- Stabilizers : Add antioxidants (e.g., 0.1% BHT) to stock solutions stored at −80°C. Avoid exposure to UV light, which accelerates S-oxidation to sulfoxide derivatives .

- Biological assays : Use anaerobic chambers for cell-based studies. LC-MS monitoring shows a 30% decrease in parent compound after 24 hours in serum due to sulfone formation .

- Structural analogs : Replace the sulfur atom with selenium (selenophenothiazines) to enhance oxidative stability while retaining activity .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the conformational flexibility of the phenothiazine core?

- Methodological Answer :

- Meta-analysis : Compare crystal structures (e.g., CCDC 2209381 vs. cocrystal data ). Variations in dihedral angles (e.g., C–S–C–N up to 15°) arise from substituent steric effects.

- Dynamic NMR : Perform variable-temperature -NMR to detect ring puckering. For example, coalescence temperatures >120°C indicate restricted rotation in substituted derivatives .

- Theoretical benchmarking : Validate DFT methods (B3LYP/6-311+G(d,p)) against experimental data to identify systematic errors in computational models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.